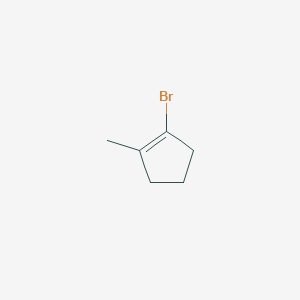
Cyclopentene, 1-bromo-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1-bromo-2-methyl-(9CI) is an organic compound with the molecular formula C6H9Br. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. This compound is characterized by a five-membered ring with a bromine atom and a methyl group attached to the same carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentene, 1-bromo-2-methyl-(9CI) can be synthesized through various methods. One common approach involves the bromination of 1-methylcyclopentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-methylcyclopentene, resulting in the formation of 1-methyl-2-bromo-1-cyclopentene .
Industrial Production Methods: Industrial production of 1-methyl-2-bromo-1-cyclopentene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentene, 1-bromo-2-methyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 1-methyl-2-bromo-1-cyclopentene can be replaced by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form 1-methylcyclopentadiene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3). The reactions are usually carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include 1-methyl-2-hydroxy-1-cyclopentene, 1-methyl-2-alkoxy-1-cyclopentene, or 1-methyl-2-amino-1-cyclopentene.
Elimination Reactions: The major product is 1-methylcyclopentadiene.
Applications De Recherche Scientifique
Cyclopentene, 1-bromo-2-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-methyl-2-bromo-1-cyclopentene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of hydrogen bromide (HBr) .
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylcyclopentane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
1-Methylcyclopentene: Lacks the bromine atom, making it less versatile in substitution reactions.
2-Bromo-1-methylcyclopentene: The position of the bromine atom differs, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: Cyclopentene, 1-bromo-2-methyl-(9CI) is unique due to the presence of both a bromine atom and a double bond in a five-membered ring structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
133302-95-1 |
|---|---|
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
Nom IUPAC |
1-bromo-2-methylcyclopentene |
InChI |
InChI=1S/C6H9Br/c1-5-3-2-4-6(5)7/h2-4H2,1H3 |
Clé InChI |
NEDZFKVJIOXYIB-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1)Br |
SMILES canonique |
CC1=C(CCC1)Br |
Synonymes |
Cyclopentene, 1-bromo-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















